molecular formula C12H13F2N3O4S B8121701 Fluconazole Impurity

Fluconazole Impurity

Cat. No.: B8121701
M. Wt: 333.31 g/mol
InChI Key: CCARTVONPPDMMY-UHFFFAOYSA-N
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Description

Fluconazole impurity refers to the by-products or unintended compounds formed during the synthesis or degradation of fluconazole, a triazole antifungal drug. Fluconazole is widely used to treat and prevent superficial and systemic fungal infections by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane . Impurities in fluconazole can arise from various stages of its synthesis and can affect the purity, efficacy, and safety of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluconazole involves multiple steps, each of which can potentially generate impurities. One common synthetic route starts with the Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of aluminum chloride to yield 2-chloro-1-(2,4-difluorophenyl)ethanone. This intermediate undergoes nucleophilic substitution with 1,2,4-triazole in ethyl acetate containing triethylamine at reflux to form 1-(2,4-difluorophenyl)-2-[1,2,4]triazol-1-yl-ethanone. The final step involves the reaction of this compound with trimethylsulfoxonium iodide in the presence of a catalytic amount of cetyltrimethylammonium bromide to form the corresponding epoxy derivative, which is then reacted with triazole in the presence of a base to isolate fluconazole .

Industrial Production Methods

Industrial production of fluconazole typically follows similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and control the levels of impurities during production .

Chemical Reactions Analysis

Types of Reactions

Fluconazole impurities can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.

    Reduction: Reducing agents can convert certain impurities into different chemical forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the impurity molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific impurity and reaction conditions. For example, oxidation of fluconazole impurities can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Fluconazole impurities are of significant interest in scientific research due to their potential impact on the safety and efficacy of pharmaceutical products. Research applications include:

Mechanism of Action

The mechanism of action of fluconazole impurities is not as well-studied as that of fluconazole itself. impurities can potentially interfere with the intended therapeutic effects of fluconazole by competing with the drug for binding to its molecular targets or by causing adverse effects. The primary molecular target of fluconazole is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is involved in ergosterol synthesis .

Comparison with Similar Compounds

Fluconazole impurities can be compared with impurities from other triazole antifungal drugs such as itraconazole, voriconazole, and posaconazole. Each of these drugs has its own unique impurity profile, influenced by its specific synthetic route and chemical structure. For example:

By understanding the impurity profiles of these similar compounds, researchers can develop better strategies to control and minimize impurities in fluconazole and other antifungal drugs.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)-(oxiran-2-yl)methyl]-1,2,4-triazole;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O.CH4O3S/c12-7-1-2-8(9(13)3-7)11(10-4-17-10)16-6-14-5-15-16;1-5(2,3)4/h1-3,5-6,10-11H,4H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCARTVONPPDMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(O1)C(C2=C(C=C(C=C2)F)F)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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